Product packaging for 3-Bromoisoxazole(Cat. No.:CAS No. 111454-71-8)

3-Bromoisoxazole

Cat. No.: B039813
CAS No.: 111454-71-8
M. Wt: 147.96 g/mol
InChI Key: GQMPHUXGZCDVGQ-UHFFFAOYSA-N
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Description

3-Bromoisoxazole is a versatile and valuable halogenated heterocyclic building block extensively employed in modern synthetic organic and medicinal chemistry. Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Kumada couplings, where it serves as a pivotal electrophilic component for the construction of more complex 3,5-disubstituted isoxazole derivatives. The isoxazole ring is a privileged scaffold in drug discovery due to its bioisosteric relationship with ester and amide functionalities, often contributing to improved metabolic stability, pharmacokinetic properties, and target binding affinity in lead compounds. Researchers utilize this compound to develop novel molecules targeting a wide range of therapeutic areas, including central nervous system (CNS) disorders, infectious diseases, and oncology. The bromine atom at the 3-position is highly reactive, allowing for selective functionalization and enabling the rapid exploration of structure-activity relationships (SAR) in combinatorial libraries and focused compound series. This reagent is strictly for research applications in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2BrNO B039813 3-Bromoisoxazole CAS No. 111454-71-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNO/c4-3-1-2-6-5-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMPHUXGZCDVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552852
Record name 3-Bromo-1,2-oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111454-71-8
Record name 3-Bromo-1,2-oxazole
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Record name 3-Bromoisoxazole
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Synthetic Methodologies for 3 Bromoisoxazole and Its Derivatives

Cycloaddition Reactions for 3-Bromoisoxazole Synthesis

Cycloaddition reactions represent a powerful and widely used method for constructing the isoxazole (B147169) core. These methods are particularly well-suited for the synthesis of 3-bromoisoxazoles, as they allow for the direct incorporation of the bromine atom at the desired position.

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkene or alkyne is a cornerstone of isoxazole and isoxazoline (B3343090) synthesis. chem-station.comnih.gov For the specific synthesis of this compound derivatives, a key reagent is bromonitrile oxide. This highly reactive dipole is typically generated in situ from dibromoformaldoxime using a mild base such as potassium bicarbonate (KHCO₃). chem-station.com

The generated bromonitrile oxide readily reacts with a C=C double bond of a dipolarophile (an alkene) to produce a 3-bromoisoxazoline. chem-station.comacs.org This cycloaddition often proceeds with high regioselectivity and stereoselectivity. chem-station.comresearchgate.net The resulting 3-bromoisoxazolines are stable compounds that serve as valuable synthetic intermediates. researchgate.net They can, if desired, be subsequently oxidized to the corresponding aromatic this compound.

Dipole PrecursorDipolarophileKey ConditionsProductReference
DibromoformaldoximeOlefinKHCO₃ (in situ generation of bromonitrile oxide)3-Bromoisoxazoline chem-station.com
Hydroximoyl chloridesElectron-deficient alkene (in situ brominated)Base, one-pot reaction3,5-Disubstituted isoxazole (via bromoisoxazoline) nih.gov
Dihaloformaldoximes1-Copper(I) alkynesBase-free, tandem reaction3-Halo-5-substituted isoxazoles organic-chemistry.org
Arylboronate aldoximeVarious dipolarophilesDiacetoxyiodobenzene (oxidative generation of nitrile oxide)Aryl isoxazolines with intact boronate ester beilstein-journals.org

An alternative approach that circumvents the direct handling of potentially unstable nitrile oxides is the tandem synthesis of 3-halo-5-substituted isoxazoles from 1-copper(I) alkynes and dihaloformaldoximes under base-free conditions. organic-chemistry.org Furthermore, copper(I)-catalyzed procedures have been developed for the cycloaddition of in situ generated nitrile oxides with terminal acetylenes to regioselectively produce 3,5-disubstituted isoxazoles. nih.gov

1,3-Dipolar Cycloaddition of Nitrile Oxides

Reaction of Alkynes with Bromonitrile Oxide (Generated In Situ)

The cornerstone for synthesizing the this compound ring is the 1,3-dipolar cycloaddition, a powerful tool for constructing five-membered heterocycles. This reaction involves the combination of a 1,3-dipole, in this case, bromonitrile oxide, with a dipolarophile, typically an alkyne. The reaction proceeds in a concerted, pericyclic fashion to yield the isoxazole ring directly.

Bromonitrile oxide is a highly reactive and unstable species that is generated in situ for immediate use. A common method for its generation is the dehydrohalogenation of dibromoformaldoxime using a base. Once formed, the bromonitrile oxide rapidly undergoes cycloaddition with an alkyne present in the reaction mixture. This approach is highly effective for producing 3,5-disubstituted isoxazoles, where the "3-bromo" substituent originates from the bromonitrile oxide and the "5-substituent" is derived from the alkyne. The reaction of dibromoformaldoxime with various 1-alkyne derivatives is a key method for preparing a range of 3-bromo-5-substituted isoxazoles google.com. For example, reacting dibromoformaldoxime with 3-butyn-2-ol in the presence of potassium bicarbonate yields 3-bromo-5-(1-hydroxyethyl)-isoxazole google.comgoogle.com.

Reactant 1Reactant 2Base/ConditionsProduct
Dibromoformaldoxime3-Butyn-2-olPotassium Bicarbonate3-Bromo-5-(1-hydroxyethyl)-isoxazole
DibromoformaldoximePropargyl alcohol-3-Bromo-5-hydroxymethylisoxazole
DibromoformaldoximeProtected Propargylamine-3-Bromo-5-aminomethyl-isoxazole
Utilizing Electron-Deficient Alkenes as Alkyne Surrogates for Regioselective Isoxazole Formation

While alkynes are common dipolarophiles in isoxazole synthesis, issues with regioselectivity can arise. An effective strategy to overcome this involves using electron-deficient alkenes as alkyne surrogates. This method proceeds through a one-pot sequence that results in the highly regioselective formation of 3,5-disubstituted isoxazoles google.com.

The process begins with the in situ bromination of an electron-deficient alkene. This is followed by the generation of a nitrile oxide from its precursor. The subsequent 1,3-dipolar cycloaddition occurs between the nitrile oxide and the brominated alkene to form a bromoisoxazoline intermediate. This intermediate is not isolated but undergoes a spontaneous loss of hydrogen bromide (HBr) to aromatize into the final isoxazole product google.comchemicalbook.com. This tandem reaction negates the need to isolate potentially unstable bromoalkene surrogates and avoids additional oxidation steps that are often required when using simple alkenes google.com. The high regioselectivity is attributed to steric and frontier molecular orbital interactions during the cycloaddition step, where the nitrile oxide approaches the alkene in a way that minimizes steric hindrance with the bromine substituent google.com.

Role of α-Halo Aldoximes in Nitrile Oxide Generation

The generation of the reactive nitrile oxide intermediate is a critical step in the synthesis of isoxazoles. α-Halo aldoximes, such as hydroximoyl chlorides and bromides, are common and stable precursors for this purpose chemicalbook.com. The most prevalent method involves the dehydrohalogenation of these precursors using a base, either organic or inorganic chemicalbook.com.

Dibromoformaldoxime is a key α-halo aldoxime used specifically for the synthesis of 3-bromoisoxazoles. Treatment with a base like potassium bicarbonate removes a molecule of HBr, generating bromonitrile oxide in situ google.comgoogle.com. This method provides a reliable and controlled way to produce the highly reactive 1,3-dipole precisely when needed for the cycloaddition reaction, minimizing its decomposition and side reactions.

Metal-Free Approaches for 1,3-Dipolar Cycloaddition

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known "click chemistry" reaction, concerns about copper's toxicity and interference in biological systems have spurred the development of metal-free alternatives. The 1,3-dipolar cycloaddition of nitrile oxides with alkynes to form isoxazoles can be performed efficiently without the need for a metal catalyst nih.gov.

These metal-free approaches are advantageous as they simplify purification and avoid potential toxicity from residual metal catalysts. One-pot, metal-free cycloaddition reactions have been developed for the synthesis of various isoxazole derivatives, including those with functionalized side chains nih.gov. For instance, 5-fluoroalkyl-substituted isoxazoles can be prepared via a one-pot metal-free [3+2] cycloaddition of CF3-substituted alkenes and halogenoximes nih.gov. These methods are often robust, scalable, and provide good to excellent yields, making them attractive for various applications nih.gov.

Alternative Cycloaddition Pathways to Access Brominated Isoxazole Rings

Beyond the traditional 1,3-dipolar cycloaddition, electrophilic cyclization offers an alternative and efficient pathway to halogenated isoxazoles. This method utilizes 2-alkyn-1-one O-methyl oximes as starting materials and an electrophilic bromine source, such as molecular bromine (Br₂), to initiate the cyclization google.comresearchgate.netresearchgate.netmasterorganicchemistry.com.

The reaction proceeds under mild conditions and provides 3,5-disubstituted 4-bromoisoxazoles in good to excellent yields google.comresearchgate.netmasterorganicchemistry.com. This is in contrast to the 1,3-dipolar cycloaddition with bromonitrile oxide, which places the bromine atom at the 3-position of the isoxazole ring. The electrophilic cyclization pathway, therefore, provides access to a different regioisomer of brominated isoxazoles. The methodology is versatile and tolerates a wide variety of functional groups and sterically demanding substrates google.com.

Starting MaterialElectrophileProduct
2-Alkyn-1-one O-methyl oximeBr₂3,5-Disubstituted 4-bromoisoxazole
2-Alkyn-1-one O-methyl oximeICl3,5-Disubstituted 4-iodoisoxazole
2-Alkyn-1-one O-methyl oximeI₂3,5-Disubstituted 4-iodoisoxazole
2-Alkyn-1-one O-methyl oximePhSeBr3,5-Disubstituted 4-selenylisoxazole

Synthesis of Functionalized this compound Derivatives

Synthesis of 3-Bromo-5-aminomethylisoxazole

The functionalized derivative 3-Bromo-5-aminomethylisoxazole, also known as (3-bromoisoxazol-5-yl)methanamine, is a valuable synthetic intermediate. Its synthesis can be achieved via the 1,3-dipolar cycloaddition reaction.

A documented method involves reacting a dihaloformaldoxime, specifically dibromoformaldoxime, with a protected propargylamine google.com. For example, the reaction of dibromoformaldoxime with N-dichloroacetyl-propargylamine in the presence of potassium bicarbonate yields 3-bromo-5-aminomethyl-isoxazole, which can be isolated as its hydrochloride salt google.com. This approach builds the isoxazole ring and incorporates the aminomethyl side chain in a single cycloaddition step.

An alternative synthetic route proceeds through key intermediates. The cycloaddition of dibromoformaldoxime with propargyl alcohol provides (3-Bromoisoxazol-5-yl)methanol google.comnih.gov. This alcohol can then be converted to the corresponding amine. A common laboratory sequence for this transformation would involve oxidation of the alcohol to this compound-5-carbaldehyde myskinrecipes.com, followed by reductive amination masterorganicchemistry.comyoutube.com. Reductive amination involves condensing the aldehyde with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine.

Synthesis of Ethyl this compound-5-carboxylate

The synthesis of ethyl this compound-5-carboxylate can be achieved from ethyl 3-aminoisoxazole-5-carboxylate through a Sandmeyer-type reaction. This common transformation in aromatic chemistry allows for the conversion of an amino group to a bromo group via a diazonium salt intermediate.

The process begins with the diazotization of ethyl 3-aminoisoxazole-5-carboxylate. The amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid such as hydrobromic acid, at low temperatures to form the corresponding diazonium salt. This intermediate is generally unstable and is used immediately in the subsequent step.

The diazonium salt is then subjected to a bromination reaction, often catalyzed by copper(I) bromide. The copper catalyst facilitates the displacement of the diazonium group with a bromide ion, leading to the formation of ethyl this compound-5-carboxylate. The reaction is typically carried out in an aqueous medium, and the product can be isolated by extraction and purified by chromatography.

Reaction Scheme: EtOOC-C₄H₂N(NH₂)O → [EtOOC-C₄H₂N(N₂⁺)O]Br⁻ → EtOOC-C₄H₂N(Br)O

ReactantReagentsProduct
Ethyl 3-aminoisoxazole-5-carboxylate1. NaNO₂, HBr2. CuBrEthyl this compound-5-carboxylate

Synthesis of 3-Bromo-1,2-oxazole-5-carboxylic acid

3-Bromo-1,2-oxazole-5-carboxylic acid can be prepared from its corresponding amide, this compound-5-carboxamide. This transformation involves the hydrolysis of the amide functional group to a carboxylic acid.

A common method for this conversion is treatment with a nitrite source, such as sodium nitrite, in the presence of a strong acid like trifluoroacetic acid (TFA). The reaction proceeds by the in situ formation of nitrous acid, which reacts with the amide to form an N-nitrosoamide intermediate. This intermediate then undergoes hydrolysis to yield the desired carboxylic acid. The reaction is typically performed at low temperatures to control the reactivity of the nitrous acid. After the reaction is complete, the product can be isolated by extraction and purified by recrystallization.

Reaction Scheme: Br-C₄H₂N(CONH₂)O + NaNO₂/TFA → Br-C₄H₂N(COOH)O

Starting MaterialReagentsProduct
This compound-5-carboxamideNaNO₂, Trifluoroacetic acid3-Bromo-1,2-oxazole-5-carboxylic acid

Synthesis of tert-Butyl this compound-5-carboxylate

The synthesis of tert-butyl this compound-5-carboxylate can be accomplished by the esterification of this compound-5-carboxylic acid. Due to the steric hindrance of the tert-butyl group, direct Fischer esterification is often inefficient.

A more effective method involves the use of tert-butylating agents in the presence of a catalyst. One such method utilizes tert-butyl acetate as both the reagent and solvent, with a catalytic amount of a strong acid like bis(trifluoromethanesulfonyl)imide (Tf₂NH) organic-chemistry.org. The carboxylic acid is dissolved in tert-butyl acetate, and the catalyst is added. The mixture is then heated to facilitate the reaction. The use of Tf₂NH is advantageous as it can promote the reaction under relatively mild conditions organic-chemistry.org. Upon completion, the product can be isolated by removing the excess tert-butyl acetate and purifying the residue by column chromatography.

Reaction Scheme: Br-C₄H₂N(COOH)O + (CH₃)₃COH → Br-C₄H₂N(COOC(CH₃)₃)O

ReactantReagentsProduct
This compound-5-carboxylic acidtert-Butyl acetate, Bis(trifluoromethanesulfonyl)imidetert-Butyl this compound-5-carboxylate

Synthesis of 3-Bromo-5-methylisoxazole

3-Bromo-5-methylisoxazole can be synthesized from 5-methylisoxazol-3-amine through a Sandmeyer-type reaction, similar to the synthesis of its carboxylate counterpart.

The first step is the diazotization of 5-methylisoxazol-3-amine. This is achieved by treating the amine with sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at a low temperature (typically 0-5 °C). This reaction generates the unstable diazonium salt.

The subsequent step involves the introduction of the bromo group by reacting the diazonium salt with a copper(I) bromide catalyst. This results in the displacement of the diazo group and the formation of 3-bromo-5-methylisoxazole. The product is then typically isolated from the reaction mixture by extraction with an organic solvent and purified using techniques like distillation or column chromatography.

Reaction Scheme: CH₃-C₄H₂N(NH₂)O → [CH₃-C₄H₂N(N₂⁺)O]Br⁻ → CH₃-C₄H₂N(Br)O

Starting MaterialReagentsProduct
5-Methylisoxazol-3-amine1. NaNO₂, HBr2. CuBr3-Bromo-5-methylisoxazole

Synthesis of (3-Bromoisoxazol-5-yl)methanol

(3-Bromoisoxazol-5-yl)methanol can be prepared by the reduction of a corresponding carboxylic acid ester, such as ethyl this compound-5-carboxylate.

The reduction of the ester to the primary alcohol can be achieved using a suitable reducing agent. A common and effective reagent for this transformation is lithium aluminium hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out at low temperatures initially and then allowed to warm to room temperature.

After the reduction is complete, the reaction is carefully quenched with water and a basic solution to decompose the excess reducing agent and the aluminum salts. The product, (3-bromoisoxazol-5-yl)methanol, can then be extracted from the aqueous layer with an organic solvent and purified by column chromatography.

Reaction Scheme: Br-C₄H₂N(COOEt)O → Br-C₄H₂N(CH₂OH)O

Starting MaterialReagentsProduct
Ethyl this compound-5-carboxylate1. LiAlH₄, Dry Et₂O2. H₂O(3-Bromoisoxazol-5-yl)methanol

Synthesis of this compound-5-carbaldehyde

The synthesis of this compound-5-carbaldehyde can be achieved through the oxidation of the corresponding primary alcohol, (3-bromoisoxazol-5-yl)methanol.

Several oxidizing agents can be employed for this conversion. A mild and selective option is pyridinium chlorochromate (PCC) in a chlorinated solvent such as dichloromethane (DCM). PCC is known for its ability to oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. The reaction is typically stirred at room temperature until the starting material is consumed.

Work-up involves filtering off the chromium byproducts, often through a pad of silica gel or celite, and then removing the solvent under reduced pressure. The crude aldehyde can be further purified by column chromatography to yield the pure this compound-5-carbaldehyde.

Reaction Scheme: Br-C₄H₂N(CH₂OH)O → Br-C₄H₂N(CHO)O

Starting MaterialReagentsProduct
(3-Bromoisoxazol-5-yl)methanolPyridinium chlorochromate (PCC), Dichloromethane (DCM)This compound-5-carbaldehyde

Synthesis of 3-Phenyl-5-(bromomethyl)isoxazoles

A range of 3-phenyl-5-(bromomethyl)isoxazole analogues can be synthesized efficiently through a multi-component reaction (MCR) researchgate.net. This approach involves the 1,3-dipolar cycloaddition reaction between propargyl bromide and an in situ-generated α-chloro aldoxime researchgate.net.

The reaction is typically carried out in a solvent mixture, such as DMF/water. The α-chloro aldoxime is generated in situ from the corresponding aldoxime using a chlorinating agent like N-chlorosuccinimide (NCS). This reactive intermediate then undergoes a cycloaddition reaction with propargyl bromide to form the desired 3-phenyl-5-(bromomethyl)isoxazole. This method is advantageous due to its good to excellent yields and the ability to proceed under mild, metal-free conditions researchgate.net.

Reaction Scheme: Ar-CH=NOH + BrCH₂C≡CH + NCS → Ar-C₄H₂N(CH₂Br)O

ReactantsSolvent/ReagentsProduct
Substituted benzaldoxime, Propargyl bromideDMF/water, N-Chlorosuccinimide (NCS)3-Aryl-5-(bromomethyl)isoxazole

Synthesis of 3-(9'-Anthryl)-isoxazole esters with Bromination

The synthesis of 3-(9'-anthryl)-isoxazole esters and their subsequent bromination to yield unsymmetrical precursors for novel anthracenyl-isoxazole amide (AIM) antitumor agents has been a subject of detailed investigation. The core of this methodology involves the 1,3-dipolar cycloaddition of a 10-halo-9-anthracenenitrile oxide with a suitable dipolarophile, followed by bromination and re-aromatization.

A key starting material, 10-halo (Cl or Br) anthracene-9-nitrile oxides, can be generated directly from 9-anthracenylaldoxime by treatment with an N-halosuccinimide (NCS or NBS) in dimethylformamide (DMF) organic-chemistry.orgresearchgate.net. These nitrile oxides then undergo a [3+2] cycloaddition reaction with dipolarophiles such as ethyl β-pyrrolidinocrotonate or dimethyl acetylenedicarboxylate (DMAD) to afford the corresponding 3-(10′-halo-9′-anthracenyl)-isoxazolecarboxylic esters organic-chemistry.orgresearchgate.net.

Further elaboration of these structures involves diastereoselective bromination. For instance, 10-halogenated 3-(9'-anthryl)-isoxazole esters, when subjected to bromination followed by a base-induced re-aromatization, yield 3,10-dihalogenated analogues in very good yields utahtech.eduwikipedia.org. Specifically, the bromination of the anthracene moiety in the presence of the isoxazole ring proceeds with surprisingly good yields of 62-68% for the major diastereomers utahtech.eduwikipedia.org. A subsequent re-aromatization step using a base like pyridine can lead to the selective formation of 3,10-dihalogenated products with yields as high as 89% for the chloro-bromo analogue and 92% for the dibromo analogue utahtech.eduwikipedia.org.

The stereochemistry of the polybrominated products has been elucidated through single-crystal X-ray diffractometry, revealing specific spatial arrangements of the bromine atoms on the anthracene core, which is influenced by the isoxazole substituent utahtech.eduwikipedia.org.

Table 1: Synthesis and Bromination of 3-(9'-Anthryl)-isoxazole Esters
Starting MaterialReagents and ConditionsProductYield (%)Reference
9-Anthracenylaldoxime1. NCS or NBS, DMF10-Halo-anthracene-9-nitrile oxideNot specified organic-chemistry.orgresearchgate.net
10-Halo-anthracene-9-nitrile oxideEthyl β-pyrrolidinocrotonate or DMAD3-(10′-Halo-9′-anthracenyl)-isoxazolecarboxylic esterNot specified organic-chemistry.orgresearchgate.net
10-Halogenated 3-(9'-anthryl)-isoxazole esters1. Bromination2. Pyridine3,10-Dihalogenated 3-(9'-anthryl)-isoxazole esters89-92% utahtech.eduwikipedia.org

Synthesis of 5,5′-(((2,2-bis(((3-bromoisoxazol-5-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(this compound)

The synthesis of the complex tetra-isoxazole derivative, 5,5′-(((2,2-bis(((3-bromoisoxazol-5-yl)methoxy)methyl)propane-1,3-diyl)bis(oxy))bis(methylene))bis(this compound), is not explicitly detailed in the literature as a single procedure. However, a plausible and efficient synthetic route can be constructed based on established methodologies, primarily involving the Williamson ether synthesis.

The key precursor for this synthesis is (3-bromoisoxazol-5-yl)methanol. This starting material can be synthesized through the [3+2] cycloaddition of a nitrile oxide with propargyl alcohol.

The central scaffold of the target molecule is pentaerythritol. The proposed synthesis would involve a multi-step Williamson ether synthesis, reacting four equivalents of a (3-bromoisoxazol-5-yl)methyl halide (e.g., (3-bromoisoxazol-5-yl)methyl bromide or chloride) with pentaerythritol in the presence of a strong base.

Proposed Synthetic Route:

Preparation of (3-bromoisoxazol-5-yl)methanol: This can be achieved via a 1,3-dipolar cycloaddition reaction between dibromoformaldoxime (which generates bromonitrile oxide in situ) and propargyl alcohol.

Halogenation of (3-bromoisoxazol-5-yl)methanol: The hydroxyl group of (3-bromoisoxazol-5-yl)methanol can be converted to a good leaving group, such as a bromide or chloride, using standard halogenating agents (e.g., PBr₃, SOCl₂). This would yield (3-bromoisoxazol-5-yl)methyl halide.

Williamson Ether Synthesis: The final step involves the reaction of four equivalents of the (3-bromoisoxazol-5-yl)methyl halide with one equivalent of pentaerythritol. This reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The base deprotonates the hydroxyl groups of pentaerythritol, forming a tetra-alkoxide which then acts as a nucleophile, displacing the halide from the (3-bromoisoxazol-5-yl)methyl halide in an SN2 reaction to form the four ether linkages.

This modular approach allows for the construction of this complex, multi-component molecule from readily accessible starting materials.

Optimization of Synthetic Conditions and Yields

The optimization of synthetic conditions is paramount for achieving high yields, purity, and desired selectivity in the preparation of this compound and its derivatives. Key parameters that are frequently fine-tuned include solvent choice, reaction temperature, and the selection of catalysts and reagents. Furthermore, controlling regioselectivity and stereoselectivity is a critical aspect of isoxazole synthesis.

Solvent Effects and Reaction Temperature Control

The choice of solvent and the precise control of reaction temperature can significantly influence the outcome of isoxazole synthesis, affecting reaction rates, yields, and even regioselectivity.

In the synthesis of 3-aminoisoxazoles from 3-bromoisoxazolines, a variety of solvents such as toluene, xylenes, ethanol, n-butanol, acetonitrile, THF, and DMF have been explored biolmolchem.com. It was found that alcoholic solvents, particularly n-butanol with its high boiling point (116-118 °C), provided the cleanest reaction profiles biolmolchem.com. The reaction temperature is also crucial; for instance, electron-withdrawing substituents at the 5-position of the isoxazoline ring can increase reactivity, allowing for lower reaction temperatures (120 °C) with conventional heating biolmolchem.com. Microwave irradiation has also been employed to accelerate these reactions, with temperatures reaching up to 200 °C biolmolchem.com.

For the isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles, the reaction conditions, including solvent and temperature, dictate the product outcome. Fe(II)-catalyzed isomerization in dioxane at 105 °C leads to the formation of isoxazole-4-carboxylic esters and amides biolmolchem.com. However, under milder conditions in acetonitrile at 50 °C, transient 2-acyl-2-(methoxycarbonyl)-2H-azirines can be prepared biolmolchem.com. A non-catalytic thermolysis in o-dichlorobenzene at a higher temperature of 170 °C results in the formation of oxazoles biolmolchem.com.

In the context of multicomponent reactions for the synthesis of isoxazole derivatives, the use of green solvents like water is often preferred researchgate.net. The optimization of reaction conditions for the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones revealed that the amount of the fruit juice catalyst and the reaction temperature played a crucial role in maximizing the yield researchgate.net.

Catalyst and Reagent Selection

The appropriate selection of catalysts and reagents is fundamental to achieving efficient and selective synthesis of this compound and its derivatives.

In the synthesis of 3-aminoisoxazoles, the choice of base is critical. Both organic and inorganic bases have been successfully employed in the reaction of 3-bromoisoxazolines with amines biolmolchem.com. For the subsequent oxidation of 3-aminoisoxazolines to 3-aminoisoxazoles, a specific protocol using iodine in the presence of imidazole was developed, highlighting the pivotal role of the base in the reaction's success biolmolchem.com.

Palladium catalysts are extensively used in cross-coupling reactions to functionalize the 3-position of 3-bromoisoxazoles. For the Suzuki-Miyaura cross-coupling of a this compound derivative with boronic acids, optimization studies identified 5% Pd(PPh₃)₄ as an effective catalyst, in combination with sodium bicarbonate as the base masterorganicchemistry.com.

The synthesis of isoxazoles via electrophilic cyclization of 2-alkyn-1-one O-methyl oximes demonstrated that the choice of the electrophilic reagent significantly impacts the reaction efficiency. Iodine monochloride (ICl) was found to be the most efficient electrophile, leading to high yields and shorter reaction times compared to I₂, Br₂, or PhSeBr.

In greener synthetic approaches, various catalysts have been explored for multicomponent reactions. These include sodium benzoate, saccharose, and nano-ZnO researchgate.net. The use of fruit juices as natural catalysts has also been reported, offering an environmentally benign alternative researchgate.net.

Regioselectivity and Stereoselectivity Control in Synthesis

Controlling the orientation of substituents on the isoxazole ring (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is a central challenge in isoxazole synthesis. The 1,3-dipolar cycloaddition reaction, a primary method for isoxazole ring formation, is particularly sensitive to these factors.

The regioselectivity of the cycloaddition of nitrile oxides with alkynes or alkenes is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile. For instance, the synthesis of 3-bromoisoxazolines via the cycloaddition of dibromoformaldoxime with alkenes generally proceeds with high regioselectivity, often yielding a single regioisomer biolmolchem.com. The use of alkyne surrogates, such as 1,1-disubstituted bromoalkenes, can also provide a highly regioselective route to 3,5-disubstituted isoxazoles.

In the synthesis of various isoxazole regioisomers from β-enamino diketones and hydroxylamine hydrochloride, regiochemical control was achieved by systematically varying the reaction conditions. Factors such as the solvent, the use of pyridine, and the presence of a Lewis acid carbonyl activator like BF₃ were shown to direct the cyclocondensation to yield specific regioisomers, including 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles.

Stereoselectivity is a key consideration in reactions involving the formation of chiral centers, such as the diastereoselective bromination of 3-(9'-anthryl)-isoxazole esters. The presence of the isoxazole ester substituent was found to drive a novel electrophilic aromatic substitution mechanism, leading to the formation of unique diastereomeric bromination products utahtech.eduwikipedia.org. The stereochemical outcome was confirmed by X-ray crystallography, which revealed a trans, trans, cis relationship for the bromine atoms on the anthracene ring utahtech.edu.

Table 2: Factors Influencing Selectivity in Isoxazole Synthesis
Synthetic MethodFactorInfluence on SelectivityProduct TypeReference
Cycloaddition of dibromoformaldoxime with alkenesNature of alkeneHigh regioselectivity3-Bromoisoxazolines biolmolchem.com
Cyclocondensation of β-enamino diketonesSolvent, pyridine, Lewis acid (BF₃)Regiochemical control3,4-, 4,5-, and 3,4,5-substituted isoxazoles
Bromination of 3-(9'-anthryl)-isoxazole estersIsoxazole ester substituentDiastereoselectivityPolybrominated anthracenyl-isoxazoles utahtech.eduwikipedia.org

Reactivity and Reaction Mechanisms of 3 Bromoisoxazole

Cross-Coupling Reactions of 3-Bromoisoxazole and its Derivatives

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an effective electrophilic partner in several such transformations, enabling the introduction of diverse functionalities onto the isoxazole (B147169) core.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern organic synthesis. This reaction has been successfully applied to this compound and its derivatives, providing a robust method for the synthesis of 3-arylisoxazoles and related structures.

The palladium-catalyzed Suzuki-Miyaura coupling of this compound with various organoboron reagents, such as boronic acids and their esters, proceeds efficiently to yield the corresponding 3-substituted isoxazoles. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the active palladium catalyst. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions.

A study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles has provided insights that can be extended to this compound. For instance, the coupling of 3-chloroindazole, a related N-heterocycle, with various boronic acids was achieved in good to excellent yields using palladium precatalysts like P1 or P2 under mild conditions. nih.gov Generally, the reactivity of aryl halides in Suzuki-Miyaura coupling follows the trend I > Br > Cl. tcichemicals.com

Below is a representative table of Suzuki-Miyaura cross-coupling reactions involving bromo-heterocycles, illustrating the scope of this transformation. While specific data for this compound is not extensively tabulated in the provided search results, the data for analogous compounds like ortho-bromoanilines and halopurines demonstrate the general feasibility and conditions for such reactions. nih.govresearchgate.net

EntryAryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Yield (%)
12-BromoanilinePhenylboronic acidCataXCium A Pd G3K3PO4Dioxane/H2O10095
22-Bromoaniline4-Methoxyphenylboronic acidCataXCium A Pd G3K3PO4Dioxane/H2O10097
39-Benzyl-6-chloropurinePhenylboronic acidPd(PPh3)4K2CO3DME8585
43-Benzyl-8-bromoadeninePhenylboronic acidPd(PPh3)4K2CO3Toluene11088

The efficiency of the Suzuki-Miyaura coupling can be influenced by electronic and steric effects of substituents on both the this compound derivative and the organoboron reagent. Electron-donating groups on the organoboron reagent generally enhance the rate of transmetalation, while electron-withdrawing groups can have the opposite effect. Conversely, electron-withdrawing groups on the isoxazole ring can facilitate oxidative addition.

Steric hindrance can also play a significant role. Bulky substituents near the reaction centers on either coupling partner can impede the reaction. For instance, in the coupling of ortho-substituted phenylboronic acids with a tribrominated pyridine, the regioselectivity and atropselectivity were influenced by the steric bulk of the ortho-substituent. beilstein-journals.org While specific studies on substituent effects in the Suzuki-Miyaura coupling of this compound are not detailed in the provided search results, the general principles of substituent effects in cross-coupling reactions of heteroaryl halides are applicable. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can often be optimized to overcome some of these limitations. nih.gov

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. This compound derivatives have been shown to be suitable substrates for this transformation, leading to the synthesis of 3-alkynylisoxazoles.

The reaction mechanism involves a palladium catalytic cycle, similar to the Suzuki-Miyaura reaction, and a copper co-catalytic cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation with the arylpalladium(II) intermediate.

While specific data tables for the Sonogashira coupling of this compound were not found in the search results, a study on the palladium-free Sonogashira-type reaction of 3-bromo-Δ²-isoxazolines with alkynes using a copper(I) bromide catalyst provides valuable insight into the reactivity of this class of compounds. researchgate.net The following table illustrates the scope of the Sonogashira reaction with related 2-amino-3-bromopyridines, demonstrating the feasibility of coupling with various terminal alkynes. scirp.org

EntryAryl HalideTerminal AlkyneCatalystCo-catalystBaseSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF3COO)2CuIEt3NDMF10096
22-Amino-3-bromopyridine4-MethoxyphenylacetylenePd(CF3COO)2CuIEt3NDMF10095
32-Amino-3-bromopyridine1-HexynePd(CF3COO)2CuIEt3NDMF10085
42-Amino-3-bromopyridineCyclopropylacetylenePd(CF3COO)2CuIEt3NDMF10088

Other Metal-Catalyzed Coupling Reactions (e.g., Sadighi Cross-Coupling with ZnCl2)

Beyond the widely used Suzuki-Miyaura and Sonogashira reactions, this compound can potentially participate in a range of other metal-catalyzed cross-coupling reactions. While a specific reaction termed "Sadighi Cross-Coupling with ZnCl2" involving this compound was not identified in the search results, the use of zinc salts as promoters in cross-coupling reactions is known. For instance, substoichiometric amounts of ZnCl2 have been shown to promote the room-temperature, palladium-catalyzed cross-coupling of aryl bromides with alkynes. This suggests the potential for zinc-mediated or -promoted coupling reactions with this compound.

Other notable palladium-catalyzed cross-coupling reactions that could be applicable to this compound include:

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound. organic-chemistry.orgjk-sci.comwikipedia.org The Stille reaction is known for its tolerance of a wide range of functional groups. thermofisher.com

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgbeilstein-journals.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.org It represents a powerful method for the synthesis of 3-aminoisoxazole derivatives.

While specific examples of these reactions with this compound are not detailed in the provided search results, the general reactivity of aryl bromides in these transformations suggests that this compound would be a viable substrate under appropriate conditions.

Nucleophilic Substitution Reactions at the Bromine Position

The bromine atom at the 3-position of the isoxazole ring is susceptible to nucleophilic substitution, providing a direct route to a variety of 3-substituted isoxazoles. The electron-withdrawing nature of the isoxazole ring can facilitate this type of reaction, particularly through a nucleophilic aromatic substitution (SNA) mechanism. nih.gov

The reaction of 3-bromoisoxazolines, closely related precursors, with amines has been reported to proceed in the presence of a base to afford 3-aminoisoxazolines. These can then be oxidized to the corresponding 3-aminoisoxazoles. This two-step procedure highlights the utility of nucleophilic substitution on the 3-bromo-isoxazole core.

The scope of nucleophiles is not limited to amines. Other nucleophiles such as alkoxides (e.g., sodium methoxide) could potentially displace the bromide to form 3-alkoxyisoxazoles. tue.nlquora.com The reactivity of the C-Br bond in related heterocyclic systems, such as 2-chlorothiazoles, with sodium methoxide has been demonstrated. longdom.org The reaction conditions, including the nature of the nucleophile, solvent, and temperature, would play a crucial role in determining the outcome and efficiency of the substitution reaction. The mechanism of these reactions can vary, ranging from a concerted process to a stepwise addition-elimination pathway involving a Meisenheimer-like intermediate, depending on the substrate, nucleophile, and reaction conditions. nih.gov

Conversion to Aminoisoxazoles via Addition-Elimination Pathways

The synthesis of 3-aminoisoxazoles from 3-bromoisoxazoles is a crucial transformation, providing access to a class of compounds with significant interest in medicinal chemistry. This conversion typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, which can be described as an addition-elimination pathway.

However, direct SNAr on the this compound ring is often challenging. The isoxazole ring can be inert to thermal substitution conditions, and 3-bromoisoxazoles are generally poor substrates for standard palladium- or copper-catalyzed amination reactions. acs.org To overcome this low reactivity, specific and more forceful conditions are required. Research has shown that the use of microwave irradiation in conjunction with a stoichiometric phosphazene base can facilitate the direct amination of 3-bromoisoxazoles. acs.org While this method allows for the synthesis of the desired 3-aminoisoxazoles, the scope can be limited, and the yields are often moderate, in the range of 30-59%. acs.org

Due to the difficulties with the direct amination of this compound, an alternative two-step procedure using 3-bromoisoxazolines (the non-aromatic, dihydro counterparts) has been developed as a more efficient and reliable route. acs.orgnih.gov This method involves a facile, base-promoted addition-elimination reaction of various amines with the 3-bromoisoxazoline precursor to give 3-aminoisoxazolines in high yields, which are then oxidized to the target 3-aminoisoxazoles. acs.org

Table 1: Conditions for Amination of 3-Halo-isoxazole Derivatives

Starting Material Amine Conditions Product Yield Reference
This compound Various Amines Microwave, Phosphazene Base 3-Aminoisoxazole Moderate acs.orgresearchgate.net
3-Bromoisoxazoline 4-Methylpiperidine Base, Heat 3-(4-Methylpiperidin-1-yl)isoxazoline High acs.org

Synthesis of Other 3-Substituted Isoxazoles

The bromine atom at the 3-position of the isoxazole ring serves as a versatile handle for the introduction of other functional groups via substitution reactions. This allows for the synthesis of a wide array of 3-substituted isoxazoles, which are valuable as intermediates in the pharmaceutical and agricultural industries. google.com

One of the fundamental transformations is the conversion to 3-hydroxyisoxazoles. This can be achieved by reacting a 3-bromo-5-substituted-isoxazole with a strong base, such as potassium hydroxide (B78521). google.com For example, the reaction of 3-bromo-5-phenyl-isoxazole with potassium hydroxide in a methanol/water solvent system under reflux conditions yields 3-methoxy-5-phenyl-isoxazole. google.com This substitution proceeds by nucleophilic attack of the methoxide ion on the C3 carbon, followed by the elimination of the bromide ion. The resulting 3-hydroxyisoxazoles and their derivatives have been noted for their potential anthelmintic and antimicrobial activities. google.com

The utility of 3-bromoisoxazoles as synthetic intermediates is further highlighted by their use in the preparation of pharmacologically active compounds. For instance, 3-bromo-5-acetyl-isoxazole is a key intermediate in the synthesis of Broxaterol, a compound with bronchodilating activity. google.com

Ring-Opening Reactions and Transformations of the Isoxazole Nucleus

The N-O bond in the isoxazole ring is relatively weak, making it susceptible to cleavage under various conditions, including reductive, photochemical, and base-induced reactions. researchgate.netwikipedia.org These ring-opening reactions provide access to valuable acyclic compounds that would be otherwise difficult to synthesize, transforming the isoxazole ring into a masked functional group.

Reductive Cleavage to β-Ketonitriles

A synthetically valuable transformation of 3-bromoisoxazoles is their reductive ring-opening to form β-ketonitriles. psu.edu This reaction effectively unmasks a β-ketonitrile functionality from the stable heterocyclic precursor. This transformation can be efficiently mediated by specific transition metal reagents. psu.edu

Molybdenum hexacarbonyl, Mo(CO)6, is an effective reagent for the reductive cleavage of the N-O bond in isoxazoles. researchgate.netrsc.org When substituted 3-bromoisoxazoles are treated with molybdenum hexacarbonyl, they undergo a ring-opening reaction to afford β-ketonitriles in good yields. psu.edu The reaction mechanism is proposed to involve the formation of an N-complexed isoxazolepentacarbonylmolybdenum intermediate. researchgate.net This complexation facilitates the cleavage of the weak N-O bond, leading to a complexed (β-oxo vinyl)nitrene intermediate, which is subsequently transformed into the final β-ketonitrile product. researchgate.net In the presence of water, the reaction can yield β-aminoenones through reduction of the nitrene moiety. researchgate.netrsc.org

Similar to molybdenum hexacarbonyl, iron complexes can also mediate the reductive ring-opening of isoxazoles. Specifically, Iron(II) chloride tetrahydrate (FeCl2·4H2O) has been shown to effectively convert substituted 3-bromoisoxazoles into β-ketonitriles in good yields. psu.edu Iron-promoted ring-opening reactions provide a valuable alternative, often utilizing less expensive and more environmentally benign metals. researchgate.net The reaction proceeds through a reductive cleavage of the N-O bond, similar to the molybdenum-mediated pathway, ultimately yielding the acyclic β-ketonitrile structure. psu.eduresearchgate.net

Table 2: Reagents for Reductive Cleavage of 3-Bromoisoxazoles to β-Ketonitriles

Reagent Product Yield Reference
Molybdenum Hexacarbonyl [Mo(CO)6] β-Ketonitrile Good psu.edu

Other Ring-Opening and Rearrangement Pathways

Beyond reductive cleavage to β-ketonitriles, the isoxazole nucleus can undergo several other ring-opening and rearrangement reactions. These transformations are often triggered by specific reagents or energy sources, leading to a diverse range of molecular scaffolds.

Photochemical Rearrangement : Under UV irradiation, the weak N-O bond of the isoxazole ring can cleave, initiating a rearrangement cascade. wikipedia.org The isoxazole ring collapses and rearranges through a transient azirine intermediate to form the corresponding oxazole. This photochemical isomerization represents a fundamental transformation of the isoxazole core. wikipedia.org

Base-Promoted Rearrangement : Certain fused isoxazole systems can undergo base-promoted rearrangements, such as the Boulton-Katritzky rearrangement. beilstein-journals.org For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been observed to rearrange upon treatment with a base like potassium carbonate to yield 3-hydroxy-2-(2-aryl acs.orgnih.govresearchgate.nettriazol-4-yl)pyridines. beilstein-journals.org This type of reaction involves a series of bond-breaking and bond-forming events that lead to a completely different heterocyclic system.

Electrophilic Ring-Opening : The reaction of C4-substituted isoxazoles with electrophilic agents can lead to ring-opening. For instance, treatment with an electrophilic fluorinating agent like Selectfluor results in the formation of tertiary fluorinated α-fluorocyanoketones. organic-chemistry.org This demonstrates a method to simultaneously break the isoxazole ring and introduce a fluorine atom. organic-chemistry.org

These varied pathways underscore the versatility of the isoxazole ring as a synthetic precursor, capable of being transformed into a wide range of both acyclic and alternative heterocyclic structures.

Electrophilic Aromatic Substitution on the Isoxazole Ring

Mechanistic Investigations of Bromination

The bromination of the parent isoxazole molecule is understood to proceed through a classic electrophilic aromatic substitution mechanism, which involves the formation of a positively charged intermediate known as an arenium ion or sigma complex. Kinetic studies on the bromination of isoxazole suggest that the reaction follows second-order kinetics. The rate-determining step is the initial attack of the electrophile (bromine) on the aromatic ring, leading to the formation of this resonance-stabilized carbocation. The subsequent loss of a proton from the C4 position rapidly restores the aromaticity of the isoxazole ring, yielding the 4-bromoisoxazole product.

For this compound, the presence of the bromine atom at the 3-position introduces electronic effects that modulate this mechanism. Bromine is an electronegative atom and thus exerts an electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic attack compared to unsubstituted isoxazole. This deactivation translates to a slower reaction rate.

However, bromine also possesses lone pairs of electrons that can be donated to the aromatic system through resonance (+R effect). This resonance effect can partially counteract the inductive deactivation and plays a crucial role in stabilizing the arenium ion intermediate. During electrophilic attack at the C4 position of this compound, a key resonance structure of the arenium ion places the positive charge on the C3 carbon, directly adjacent to the bromine atom. The bromine atom can then delocalize this positive charge through its lone pairs, providing additional stability to the intermediate. This stabilization of the arenium ion for C4-attack is a significant factor in determining the reaction pathway.

Regiochemical Outcomes of Electrophilic Attack

The regiochemistry of electrophilic attack on this compound is primarily governed by the directing effects of the substituents on the isoxazole ring, namely the ring nitrogen and oxygen atoms, and the bromine atom at the 3-position. As a general principle, electrophilic substitution on the isoxazole ring is strongly favored at the C4 position. This preference is attributed to the electronic properties of the heterocyclic system itself, where the C4 position is the most nucleophilic.

The bromine atom at the 3-position, despite its deactivating inductive effect, acts as an ortho, para-director in the context of electrophilic aromatic substitution. In the five-membered isoxazole ring, the position "ortho" to C3 is C4, and the position "para" is C5. The resonance stabilization provided by the bromine atom to the arenium ion intermediate is most effective when the attack occurs at the C4 position.

When considering the possible sites of electrophilic attack on this compound, the formation of the arenium ion intermediates for attack at C4 and C5 must be evaluated:

Attack at C4: The positive charge in the arenium ion intermediate can be delocalized onto the adjacent bromine atom through resonance, which provides significant stabilization.

Attack at C5: The positive charge in the arenium ion intermediate is further away from the bromine atom, and the resonance stabilization from the bromine is less effective.

Consequently, the transition state leading to the C4-substituted product is lower in energy, making the formation of 3,4-dibromoisoxazole the major and often exclusive outcome of electrophilic bromination of this compound.

The following table summarizes the expected regiochemical outcome for the electrophilic bromination of this compound:

Starting MaterialElectrophileMajor ProductMinor Product(s)
This compoundBr₂3,4-DibromoisoxazoleNegligible

This high degree of regioselectivity is a key feature of the reactivity of this compound in electrophilic aromatic substitution reactions.

Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic techniques is employed to unambiguously determine the molecular structure of 3-Bromoisoxazole and its analogues. These methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray Crystallography, offer complementary information for a comprehensive structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of isoxazole (B147169) derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of 3,5-diphenylisoxazole, a singlet corresponding to the isoxazole proton (H-4) typically appears around δ 6.84 ppm. For substituted derivatives, the chemical shifts of the isoxazole ring protons are influenced by the electronic nature of the substituents. For instance, in 3-methyl-5-phenylisoxazole, the H-4 proton signal is observed at δ 6.33 ppm.

¹³C NMR spectroscopy is instrumental in confirming the carbon skeleton of the isoxazole ring. For 3,5-diphenylisoxazole, the carbon atoms of the isoxazole ring (C-3, C-4, and C-5) resonate at approximately δ 162.9, 97.4, and 170.3 ppm, respectively rsc.org. In the case of 4-bromo-3,5-diphenylisoxazole, the C-4 carbon, now bonded to a bromine atom, shows a significant upfield shift to around δ 89.4 ppm rsc.org. The "attached nitrogen test" using 13C{14N} solid-state NMR can be a powerful tool to differentiate between isoxazole and oxazole isomers by identifying the carbon atoms directly bonded to nitrogen iastate.edu.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isoxazole Derivatives in CDCl₃

Compound Isoxazole H-4 (¹H) Isoxazole C-3 (¹³C) Isoxazole C-4 (¹³C) Isoxazole C-5 (¹³C)
3,5-diphenylisoxazole rsc.org 6.84 162.9 97.4 170.3
3-methyl-5-phenylisoxazole rsc.org 6.33 160.2 100.0 169.4
4-bromo-3,5-diphenylisoxazole rsc.org - 162.0 89.4 165.7
3-(4-bromophenyl)-5-phenylisoxazole rsc.org 6.80 162.0 97.2 170.7

This table is interactive. Click on the headers to sort the data.

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound and its derivatives, further confirming their identity. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule. For example, the calculated m/z for the protonated molecular ion [M+H]⁺ of 5-phenyl-3-(quinolin-2-yl)isoxazole is 273.1022, with an experimental value found at 273.1027 beilstein-journals.org. This level of accuracy is crucial for distinguishing between compounds with similar nominal masses. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information about the connectivity of the molecule.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The isoxazole ring exhibits characteristic absorption bands in the IR spectrum. Key vibrations include the C=N stretching, C=C stretching, and N-O stretching modes. The IR spectrum of an isoxazole derivative typically shows a peak for the N-O stretching of the isoxazole ring around 1153 cm⁻¹, C-N stretching near 1276 cm⁻¹, and C-O stretching around 1068 cm⁻¹ rjpbcs.com. The exact positions of these bands can be influenced by the substituents on the isoxazole ring rsc.orgresearchgate.net. Aromatic C-H stretching vibrations are generally observed in the region of 3100-3000 cm⁻¹ vscht.cz.

Table 2: Characteristic IR Absorption Frequencies for Isoxazole Derivatives

Functional Group Vibration Characteristic Absorption Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000 vscht.cz
C=N Stretch (Isoxazole Ring) ~1600 - 1500
C=C Stretch (Isoxazole Ring) ~1500 - 1400
C-N Stretch (Isoxazole Ring) ~1276 rjpbcs.com
N-O Stretch (Isoxazole Ring) ~1153 rjpbcs.com
C-O Stretch (Isoxazole Ring) ~1068 rjpbcs.com

This table is interactive. Click on the headers to sort the data.

While this compound itself is achiral, its derivatives can possess stereocenters, leading to the formation of diastereomers. X-ray crystallography is the definitive method for determining the absolute and relative stereochemistry of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional map of electron density can be generated, revealing the precise arrangement of atoms in space nih.gov. This technique has been successfully used to elucidate the structures of various heterocyclic compounds, including oxazole derivatives westminster.ac.ukoregonstate.eduexlibrisgroup.com. For instance, the X-ray structure of 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole confirmed the torsion angles between the aryl groups and the central isoxazole ring researchgate.net. This level of structural detail is crucial for understanding the structure-activity relationships of complex molecules containing the this compound scaffold.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These methods complement experimental data and offer insights that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations can predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts. These calculations have been applied to isoxazole and its derivatives to aid in the assignment of their vibrational spectra researchgate.net. For example, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to reassign the IR and Raman spectra of isoxazole researchgate.net.

Furthermore, DFT is used to explore the reactivity of molecules through the analysis of frontier molecular orbitals (HOMO and LUMO) and to understand intramolecular charge transfer processes mdpi.commdpi.com. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption and emission spectra, providing insights into the photophysical properties of these compounds researchgate.net. DFT studies on related bromo-substituted heterocyclic compounds have successfully correlated calculated vibrational frequencies with experimental IR and Raman spectra, demonstrating the predictive power of this approach nih.gov.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com While specific MD studies on this compound are not widely reported, this technique is broadly applied to isoxazole-containing compounds to understand their dynamic behavior and interactions with other molecules, particularly in biological systems. cosmosscholars.commdpi.comajchem-a.com

For example, MD simulations can be used to investigate the stability of a ligand-protein complex, which is crucial in drug design. nih.gov By simulating the movement of an isoxazole derivative within the binding site of a target protein (e.g., an enzyme), researchers can assess the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, over a period of nanoseconds. mdpi.comnih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the complex's stability. ajchem-a.com Such simulations have been performed on isoxazole derivatives targeting proteins like DNA gyrase and carbonic anhydrase. nih.govnih.gov

Direct chemical dynamics simulations have also been used to study the fragmentation chemistry of deprotonated isoxazole, providing detailed atomic-level mechanisms for its dissociation pathways under collision-induced conditions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govd-nb.info Although specific QSAR models for this compound are not detailed in the literature, numerous studies have successfully applied this approach to broader classes of isoxazole derivatives to predict their therapeutic potential. nih.govnih.govdundee.ac.uk

In a typical QSAR study, molecular descriptors (physicochemical, electronic, and steric properties) are calculated for a series of isoxazole analogues with known biological activities (e.g., anti-inflammatory or anticancer). nih.govresearchgate.net Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

Key aspects of QSAR studies on isoxazole derivatives include:

Model Development: Creating a statistically significant correlation between structural descriptors and biological activity. For example, a study on 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles developed a QSAR model for anti-inflammatory activity. nih.govresearchgate.net

Predictive Power: Once validated, the QSAR model can be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. mdpi.comnih.gov

Identification of Key Features: The models highlight which structural features are most important for biological activity. For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to identify the steric and electrostatic features of isoxazole derivatives that are crucial for their agonistic activity on the Farnesoid X Receptor (FXR). mdpi.com

These studies demonstrate the utility of QSAR in the rational design of biologically active molecules based on the isoxazole scaffold. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles
DNA
Carbonic anhydrase

Applications in Advanced Organic Synthesis

3-Bromoisoxazole as a Precursor for Diverse Heterocyclic Systems

This compound is a versatile precursor in the synthesis of a wide array of heterocyclic systems. Its reactivity allows for various transformations, making it a valuable building block in organic chemistry. The weak N-O bond within the isoxazole (B147169) ring, susceptible to cleavage under specific conditions, further enhances its synthetic utility, providing access to diverse difunctionalized compounds.

This compound serves as a key starting material for the synthesis of various functionalized isoxazoles. While direct nucleophilic aromatic substitution on 3-haloisoxazoles can be challenging, alternative strategies have been developed. A notable two-step procedure involves the use of 3-bromoisoxazolines, which are readily prepared through the [3+2] cycloaddition of alkenes with dibromoformaldoxime. These 3-bromoisoxazolines react with a variety of amines in the presence of a base to yield 3-aminoisoxazolines. Subsequent oxidation, often mediated by iodine, efficiently converts these intermediates into the corresponding 3-aminoisoxazoles in high yields. acs.org This method is advantageous due to its broad amine scope and high yields, overcoming the limitations of traditional substitution reactions on 3-haloisoxazoles. acs.org

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes is a fundamental method for constructing the isoxazole ring. sci-hub.se While not directly starting from this compound, this method is relevant as it can be used to generate the this compound scaffold itself, which can then be further functionalized. For instance, the cycloaddition of bromonitrile oxide to monosubstituted olefins exhibits high regioselectivity, yielding 3-bromo-5-substituted isoxazolines. researchgate.net

PrecursorReagentsProductYieldReference
3-BromoisoxazolinesVarious amines, Base3-AminoisoxazolinesHigh acs.org
3-AminoisoxazolinesIodine, Imidazole3-AminoisoxazolesHigh acs.org
DibromoformaldoximeAlkenes/Alkynes3-Bromoisoxazolines/3-Bromoisoxazoles- acs.org

The isoxazole ring can be cleaved under reductive conditions to yield valuable synthetic intermediates. Specifically, substituted 3-bromoisoxazoles can be ring-opened using reagents such as molybdenum hexacarbonyl or iron (II) chloride tetrahydrate to produce β-ketonitriles in good yields. psu.edu This transformation provides a convenient route to these important difunctional compounds, which are versatile precursors for the synthesis of various other molecules in organic chemistry.

Starting MaterialReagentProductYield
Substituted 3-BromoisoxazolesMolybdenum hexacarbonyl or Iron (II) chloride tetrahydrateβ-KetonitrilesGood

The isoxazole moiety is present in numerous natural products and biologically active molecules. espublisher.com Consequently, this compound and its derivatives serve as important intermediates in the synthesis of natural products and their analogues. The ability to functionalize the isoxazole ring at the 3-position and to cleave the ring to unmask other functional groups makes it a strategic component in complex molecule synthesis. For example, the isoxazole ring can act as a masked β-diketone, which can be revealed later in a synthetic sequence.

Utilizing this compound in Complex Molecule Construction

The isoxazole scaffold is a prominent feature in a wide range of pharmaceuticals due to its diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. acs.orgnih.govresearchgate.netnih.gov this compound, as a key building block, allows for the introduction of various substituents at the 3-position, which is crucial for modulating the pharmacological properties of the resulting molecules. The synthesis of 3-aminoisoxazoles from 3-bromoisoxazolines is particularly relevant in medicinal chemistry as the amino group provides a handle for further derivatization and for forming interactions with biological targets. acs.orgresearchgate.net The development of efficient synthetic routes to functionalized isoxazoles from precursors like this compound is therefore of significant interest in the discovery of new therapeutic agents. nih.govmdpi.com

Heterocyclic compounds, including isoxazoles, are widely used as ligands in coordination chemistry. ekb.eg The nitrogen and oxygen atoms of the isoxazole ring can coordinate to metal centers, leading to the formation of stable complexes with diverse geometries and electronic properties. While specific studies focusing solely on this compound as a ligand are not prevalent in the provided search results, the broader class of isoxazole-containing ligands is significant. These ligands and their metal complexes have applications in catalysis, materials science, and as therapeutic agents themselves. ekb.egnih.govijarmps.org The presence of a bromine atom on the isoxazole ring could potentially be used to further functionalize the ligand after coordination or to influence the electronic properties of the resulting metal complex.

Reagent in Analytical Chemistry

While this compound is extensively utilized as a versatile building block and intermediate in synthetic organic chemistry for the creation of complex pharmaceutical and agrochemical compounds, its direct application as a primary reagent in analytical chemistry is not widely documented in scientific literature. However, its chemical properties suggest potential utility in specialized analytical applications, particularly as a derivatizing agent to enhance the detection and quantification of other molecules.

The utility of brominated compounds in analytical derivatization is established, especially for techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). The presence of a bromine atom in a derivatizing reagent can be advantageous for several reasons:

Mass Spectrometry (MS) Detection : Bromine has two stable isotopes, 79Br and 81Br, with a nearly 1:1 natural abundance. When a molecule is derivatized with a bromine-containing reagent like this compound, the resulting product exhibits a characteristic M/M+2 isotopic pattern in its mass spectrum. This distinctive doublet signal can serve as a clear marker, simplifying the identification of the derivatized analyte in complex mixtures and aiding in structural elucidation.

Chromatographic Separation : The introduction of the this compound moiety to an analyte can alter its polarity and volatility. This modification can improve its separation characteristics in chromatographic methods such as gas chromatography (GC) or HPLC.

Enhanced Detectability : Although the isoxazole ring itself is not a strong chromophore for UV-Vis detection, its incorporation can modify the electronic properties of an analyte, potentially enhancing its response to specific detectors.

A potential, though not yet reported, application could involve the reaction of this compound with analytes containing nucleophilic functional groups (e.g., amines, thiols). The covalent bond formed would tag the analyte with the bromo-isoxazole group, facilitating its analysis via LC-MS by leveraging the unique isotopic signature of bromine for sensitive and selective detection. This approach is conceptually similar to the use of other brominated reagents developed specifically for the analysis of biological molecules like carboxylic acids nih.gov.

At present, the role of this compound in analytical chemistry is primarily indirect, where it is used to synthesize reference standards or impurities for the quality control of pharmaceuticals and other fine chemicals. The analysis and characterization of these synthesized standards rely on standard analytical techniques like NMR and chromatography, where the purity of the this compound reagent itself is confirmed.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes to 3-Bromoisoxazole

While the 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a standard method for forming the isoxazole (B147169) ring, research is ongoing to develop more efficient and versatile routes specifically for this compound. researchgate.net A significant challenge has been the poor reactivity of 3-haloisoxazoles in common cross-coupling reactions, which has spurred the development of alternative strategies. acs.org

A promising and novel two-step approach involves the initial synthesis of a 3-bromoisoxazoline intermediate, which is then oxidized to the aromatic this compound. acs.orgresearchgate.net This strategy circumvents the direct use of less stable or accessible precursors. The first step typically involves the regioselective [3+2] cycloaddition of dibromoformaldoxime with an alkene. acs.org The resulting 3-bromoisoxazoline is a more reactive and versatile intermediate. The subsequent oxidation to the isoxazole is a critical step, with various protocols being developed to ensure high yields and compatibility with a range of functional groups. acs.org For instance, an iodine-mediated oxidation protocol has been shown to be effective for converting 3-amino-5-substituted-isoxazolines to the corresponding isoxazoles. acs.org

Future research in this area will likely focus on:

One-Pot Procedures: Developing methods that combine the formation of the isoxazoline (B3343090) and its subsequent oxidation into a single, streamlined process.

Catalyst Development: Exploring new catalysts for both the initial cycloaddition and the final oxidation step to improve yields, reduce reaction times, and enhance substrate scope.

Flow Chemistry: Adapting these synthetic routes to continuous flow systems, which can offer better control over reaction parameters, improved safety, and easier scalability.

Synthetic Step Reaction Type Key Reagents/Conditions Advantages Reference
Step 1[3+2] CycloadditionDibromoformaldoxime, AlkeneHigh regioselectivity, Access to versatile isoxazoline intermediate acs.org
Step 2OxidationIodine-mediated protocolsReliable conversion to the aromatic isoxazole ring acs.org

Development of Stereoselective and Enantioselective Transformations

Achiral synthesis often produces a mixture of stereoisomers, only one of which may have the desired biological activity. Therefore, the development of methods to control the three-dimensional arrangement of atoms is a critical frontier in chemistry. For this compound, this research primarily focuses on controlling the stereochemistry of its precursors, the 3-bromoisoxazolines.

The 1,3-dipolar cycloaddition used to synthesize 3-bromo-Δ²-isoxazolines is known to be a pericyclic reaction that can proceed with a high degree of regio- and stereoselectivity. researchgate.net This allows for the creation of complex molecules with specific stereochemical requirements. researchgate.net For example, intramolecular 1,3-dipolar cycloadditions have been employed to generate tricyclic-fused isoxazoles with excellent diastereoselectivity. researchgate.net

Emerging research is aimed at:

Chiral Catalysts: The use of chiral Lewis acids or organocatalysts to influence the cycloaddition reaction, leading to the preferential formation of one enantiomer of the 3-bromoisoxazoline precursor.

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting alkene can direct the cycloaddition to occur from a specific face, thereby controlling the stereochemistry of the newly formed chiral centers. After the reaction, the auxiliary can be removed.

Enantioselective Reactions of Derivatives: Exploring reactions where the this compound core is used as a starting material in transformations that generate new chiral centers with high enantioselectivity.

The ability to produce enantiomerically pure this compound derivatives is crucial for the development of new therapeutic agents, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Application in Green Chemistry Methodologies

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly influencing the design of synthetic routes. nih.goveurekaselect.com For the synthesis of this compound and its derivatives, several green methodologies are being explored.

Ultrasound and Microwave-Assisted Synthesis: The application of alternative energy sources like ultrasound (sonochemistry) and microwaves can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating methods. researchgate.netnih.govsciforum.net These techniques have been successfully applied to the synthesis of various isoxazole derivatives. nih.govsciforum.net Ultrasound irradiation, for instance, enhances reaction efficiency and can enable the use of greener solvents. nih.gov The combination of microwave and ultrasound (SMUI) has been shown to be a particularly efficient method for promoting heterocyclization reactions. researchgate.netsciforum.net

Green Solvents and Catalysts: Future research will also focus on replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ethanol, or ionic liquids. ijpsonline.com The development of recoverable and reusable catalysts, for example, solid-supported catalysts, is another key area of interest that aligns with green chemistry principles. nih.gov

Green Chemistry Approach Description Advantages Reference
Ultrasonic IrradiationUse of high-frequency sound waves to promote chemical reactions.Shorter reaction times, higher yields, reduced energy consumption. nih.gov
Microwave IrradiationUse of microwave energy to heat reactions rapidly and efficiently.High selectivity, improved yields, faster reaction rates. nih.goveurekaselect.com
Solvent-Free ProtocolsReactions are conducted without a solvent, reducing waste.Easier work-up, reduced environmental impact. ijpsonline.com
Green Solvents (e.g., water)Use of environmentally friendly solvents.Reduced toxicity and pollution. ijpsonline.com

Advanced Mechanistic Studies of Under-Explored Reactivity

A deeper understanding of the reaction mechanisms governing the reactivity of this compound is essential for designing new transformations and optimizing existing ones. Two key areas of reactivity are of particular interest: nucleophilic aromatic substitution (SNAr) and N-O bond cleavage.

Nucleophilic Aromatic Substitution (SNAr): 3-Haloisoxazoles are generally poor substrates for classical SNAr reactions. acs.org This is in contrast to many other electron-deficient aromatic systems. Advanced mechanistic studies, likely combining experimental kinetics with computational modeling, are needed to fully understand the factors contributing to this low reactivity. It is known that SNAr reactions can proceed through a spectrum of mechanisms, from stepwise to concerted, and understanding where this compound falls on this continuum is crucial. rsc.orgnih.govnih.gov Such studies could reveal conditions under which SNAr reactions can be facilitated, for example, through the use of specific catalysts or by modifying substituents on the isoxazole ring.

N-O Bond Cleavage: The N-O bond is the weakest bond in the isoxazole ring, making it a site for ring-opening reactions. nih.gov This "masked" functionality is a key feature of isoxazole chemistry, allowing them to serve as precursors to a variety of linear structures like β-hydroxyketones. nih.gov While N-O bond cleavage in isoxazolines is well-studied, the reactivity of the aromatic this compound ring in this regard is less explored. Future research will likely investigate new reagents and conditions (e.g., transition-metal catalysts, radical initiators) to achieve selective N-O bond cleavage, potentially leading to novel synthetic applications. nih.govmdpi.com Mechanistic studies will be vital to control the outcome of these reactions and expand their utility.

Computational Design and Prediction of New Reactions and Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes before a single experiment is performed. hilarispublisher.comresearchgate.net For this compound, computational methods are poised to accelerate discovery in several ways.

Designing Novel Synthetic Routes: Computer-Aided Synthesis Planning (CASP) algorithms can analyze vast reaction databases to propose novel and efficient synthetic routes to this compound and its derivatives. hilarispublisher.com These tools can help chemists overcome synthetic challenges and identify more sustainable pathways.

Predicting Reactivity and Mechanism: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states. rsc.orgnih.gov This allows for a detailed understanding of reaction mechanisms, such as the cycloaddition to form the isoxazole ring or subsequent functionalization reactions. beilstein-journals.org These theoretical studies can explain observed selectivity and guide the design of experiments to favor desired products. beilstein-journals.orgnsf.gov

In Silico Drug Design: Computational methods are heavily used in drug discovery to design new molecules with high predicted activity and to understand how they interact with biological targets. researchgate.net By using this compound as a scaffold, new derivatives can be designed in silico, and their potential binding to protein targets can be evaluated through molecular docking simulations. researchgate.net This approach allows researchers to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromoisoxazole derivatives, and how can their purity be verified?

  • Methodological Answer : this compound derivatives are typically synthesized via halogenation of isoxazole precursors using brominating agents like NBS (N-bromosuccinimide) or PBr₃. For example, 6-bromo-3-methylbenzo[d]isoxazole (CAS 66033-69-0) is synthesized through regioselective bromination at the 3-position of the isoxazole ring . Purity verification involves HPLC, NMR (to confirm substitution patterns), and mass spectrometry. Crystallographic analysis (e.g., X-ray diffraction) can resolve structural ambiguities, as demonstrated for related benzisoxazole derivatives .

Q. How can researchers characterize the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom in this compound acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Reactivity depends on the electronic environment of the isoxazole ring. For instance, steric hindrance from substituents (e.g., methyl groups) may slow reaction kinetics. Optimization requires screening palladium catalysts (e.g., Pd(PPh₃)₄), ligands, and bases. Reaction progress is monitored via TLC or GC-MS, and intermediates are characterized by NMR .

Advanced Research Questions

Q. How do structural deviations in this compound derivatives impact their bioactivity?

  • Methodological Answer : Substituents on the isoxazole ring influence bioactivity by modulating electronic and steric properties. For example, 3-bromomethyl-1,2-benzisoxazole derivatives exhibit neuroleptic activity due to interactions with dopamine receptors . Computational methods (e.g., DFT calculations) and SAR studies are used to correlate structural features (e.g., bond angles, substituent positions) with activity. Deviations in bond angles (e.g., C3–C3a–C4 = 138.2° in benzisoxazole derivatives) may alter binding affinities . Bioactivity is validated via in vitro assays (e.g., enzyme inhibition) and in vivo models.

Q. What strategies mitigate hazards when handling reactive this compound intermediates?

  • Methodological Answer : this compound derivatives often require strict safety protocols due to their reactivity. For example:

  • Use impervious gloves and safety goggles to prevent skin/eye contact .
  • Conduct reactions in fume hoods to avoid inhalation of brominated vapors.
  • Stabilize intermediates with inert atmospheres (N₂/Ar) during storage .
  • Monitor thermal stability via DSC (Differential Scanning Calorimetry) to prevent exothermic decomposition.

Q. How should researchers address contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Structural contradictions (e.g., unusual bond angles or torsion angles) may arise from intramolecular interactions. For example, in 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole, deviations in C9–C3–C3a angles (132.1°) were attributed to Cl⋯H4 non-bonded interactions . Resolution involves:

  • Comparing data with structurally similar compounds (e.g., zonisamide derivatives).
  • Performing Hirshfeld surface analysis to quantify intermolecular forces.
  • Validating findings via neutron diffraction or high-resolution synchrotron XRD.

Q. What analytical techniques are critical for studying the stability of this compound under varying conditions?

  • Methodological Answer : Stability studies require:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
  • Accelerated Stability Testing : Expose compounds to heat/humidity and monitor degradation via LC-MS.
  • NMR Kinetic Studies : Track bromine displacement reactions under acidic/basic conditions.
    For instance, 3-bromoisothiazole derivatives (CAS 55512-82-8) degrade via hydrolysis, necessitating pH-controlled storage .

Data Interpretation & Experimental Design

Q. How can researchers design experiments to probe the regioselectivity of this compound functionalization?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Experimental design includes:

  • Substrate Scope Screening : Test bromination of isoxazoles with varying substituents (e.g., electron-withdrawing groups at C5).
  • Computational Modeling : Use Gaussian or ORCA to calculate Fukui indices and predict reactive sites.
  • Isotopic Labeling : Introduce ¹³C at specific positions to track substitution pathways via NMR .

Q. What methodologies validate the environmental safety of this compound derivatives?

  • Methodological Answer : Environmental risk assessment involves:

  • Ecotoxicity Assays : Test aquatic toxicity using Daphnia magna or algae.
  • Biodegradation Studies : Use OECD 301 guidelines to measure degradation rates.
  • Leaching Tests : Analyze soil adsorption coefficients (Koc) to predict groundwater contamination risks. Derivatives with high logP values (e.g., >3) may require encapsulation to reduce environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.